Methyl oligobiosaminide

Übersicht

Beschreibung

Methyl oligobiosaminide is a synthetic compound belonging to the family of aminocyclitols. These compounds are characterized by their unique structure, which includes an unsaturated aminocyclitol moiety. This compound is derived from oligostatin C and has been studied for its potential biological activities, particularly its inhibitory effects on certain enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl oligobiosaminide can be synthesized through the methanolysis of oligostatin C. This process involves the reaction of oligostatin C with methanol, resulting in the formation of this compound instead of the expected core structure . Additionally, the compound can be synthesized by coupling protected pseudo-sugar epoxide with suitable methyl 4-amino-4-deoxy-alpha-D-hexopyranoside derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl oligobiosaminide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxy, deoxy, and epoxy derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl oligobiosaminide has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminocyclitols.

Medicine: this compound and its derivatives have potential therapeutic applications due to their enzyme inhibitory properties.

Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyl oligobiosaminide involves its interaction with specific enzymes. The compound inhibits the activity of alpha-D-glucosidase and alpha-D-mannosidase by binding to their active sites, thereby preventing the hydrolysis of their respective substrates . This inhibition can lead to various biological effects, including the regulation of glucose levels and the modulation of glycoprotein processing.

Vergleich Mit ähnlichen Verbindungen

Methyl oligobiosaminide is similar to other aminocyclitols, such as valienamine and acarviosine. it is unique due to its specific structure and the presence of a methyl group. Similar compounds include:

Valienamine: An unsaturated aminocyclitol known for its biological activities.

Acarviosine: A core structure found in acarbose, an alpha-amylase inhibitor.

Conduramine: Another aminocyclitol with glycosidase inhibitory properties.

Biologische Aktivität

Methyl oligobiosaminide is a compound of significant interest in the field of carbohydrate chemistry and biochemistry. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications, supported by research findings and case studies.

This compound is a derivative of carbaglycosylamines, which are known for their structural similarity to natural carbohydrates but with modifications that enhance their biological activity. These compounds have been studied for their potential as enzyme inhibitors, particularly against glycosidases, which play crucial roles in various biological processes.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of validamine-derived acceptors with donor amines. A notable method described in the literature includes the reaction of a validamine-derived epoxide with methyl 4-amino-4,6-dideoxy-α-D-glucopyranoside under specific conditions to yield this compound. The process has been optimized to enhance yield and purity, allowing for further biological evaluations .

Enzymatic Inhibition

This compound exhibits potent inhibitory activity against various glycosidases, including:

- β-glycosidases : These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. This compound has been shown to act as a transition state analogue, effectively mimicking the substrate and inhibiting enzyme activity.

- Chaperone Activity : Recent studies suggest that this compound may also function as a pharmacological chaperone for mutant forms of glycosidases associated with lysosomal storage disorders (LSDs). This chaperone activity can potentially restore normal enzyme function in affected individuals .

Case Studies

Several case studies have investigated the effects of this compound on specific biological systems:

- Inhibition of Glycosidases : In vitro studies demonstrated that this compound significantly reduced the activity of gluco- and galactocerebrosidase, enzymes critical for lipid metabolism. The inhibition was quantified using Michaelis-Menten kinetics, revealing an IC50 value indicative of its potency .

- Impact on Cellular Processes : A study involving cultured mammalian cells showed that treatment with this compound led to altered cellular signaling pathways associated with carbohydrate metabolism. This suggests potential therapeutic applications in metabolic disorders .

Research Findings

Recent research highlights the following key findings regarding this compound:

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the structure can significantly impact biological activity. For instance, variations in the alkyl chain length or functional groups attached to the core structure can enhance or reduce inhibitory effects on target enzymes .

- Potential Therapeutic Applications : Given its enzymatic inhibitory properties, this compound is being explored as a candidate for treating conditions like Gaucher's disease and Fabry disease, where enzyme deficiencies lead to harmful substrate accumulation .

Summary Table of Biological Activities

Eigenschaften

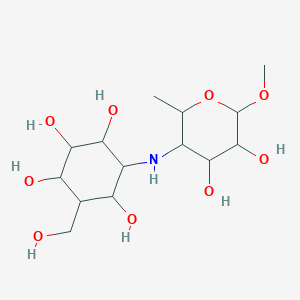

IUPAC Name |

4-[(4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl)amino]-6-(hydroxymethyl)cyclohexane-1,2,3,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO9/c1-4-6(10(19)13(22)14(23-2)24-4)15-7-8(17)5(3-16)9(18)12(21)11(7)20/h4-22H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVBCFZZDZITQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)NC2C(C(C(C(C2O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926159 | |

| Record name | Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128536-86-7 | |

| Record name | Methyl oligobiosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128536867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.